4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole
Overview
Description
4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (DBSBT) is a novel organic compound that has been the subject of much research in the past few decades. It is a type of bithiazole, which is a heterocyclic compound containing two sulfur atoms and four nitrogen atoms. DBSBT has been studied for its potential applications in numerous areas, including materials science, drug development, and biocatalysis.
Scientific Research Applications
Fluorescent Properties for Analysis and Supramolecular Chemistry : Bis(4-hydroxythiazoles) derivatives exhibit strong fluorescence in the visible spectrum, making them suitable for applications in analysis and supramolecular chemistry. These compounds can undergo bathochromic shift upon deprotonation, which is a useful property for switchable fluorophores (Täuscher et al., 2011).
Organic Field-Effect Transistors : 2,2′-Bis(4-trifluoromethylphenyl)-5,5′-bithiazole has been studied for its potential in the design of efficient organic field-effect transistors. The research includes optimizing its molecular structure and evaluating its charge transfer properties, suggesting its suitability as an electron transport material (Siddiqui et al., 2016).
Electronic Applications : Co-oligomers of bis(3,4-ethylene-dioxythiophene) and bithiazole derivatives, like 4,4'-dialkyl-2,2'-bithiazole, have been synthesized and characterized for electronic applications. These compounds exhibit properties like π-stacking, lowered optical band gaps, and p- or n-dopability, making them suitable for use in light-emitting diodes and other electronic devices (Cao et al., 2003).
Conducting Polymers : Bithiazole-containing polymers, such as those prepared from bis(thienyl)bithiazoles, demonstrate good conductivities and stable electrochemistry. These materials have potential applications in various electronic devices due to their unique electrical properties (Jenkins & Pickup, 1993).
Charge Transport Properties in Polymers : Bisthienyl diketopyrrolopyrrole-bithiazole copolymers exhibit significantly different charge transport properties based on their synthetic routes. These properties are crucial for their performance in organic thin-film transistors and other electronic devices (Guo et al., 2016).
DNA Cleavage and Apoptosis Induction : Certain bithiazole derivatives, such as 2,2′‐bis(2‐aminoethyl)‐4,4′‐bithiazole, have been found to induce DNA fragmentation and apoptosis in cells. This property makes them potential candidates for study in the context of cancer research and therapy (Lee et al., 1996).
Supercapacitor Applications : Novel EDOT–nonylbithiazole–EDOT based comonomers have been explored as active electrode materials in supercapacitors. Their electrochemical properties and capacitive behavior suggest potential for energy storage applications (Cebeci et al., 2009).
properties
IUPAC Name |
[4-bromo-5-[4-bromo-2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42Br2N2S2Si2/c1-13(2)31(14(3)4,15(5)6)23-27-21(25)19(29-23)20-22(26)28-24(30-20)32(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWAYAXELMAWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC(=C(S1)C2=C(N=C(S2)[Si](C(C)C)(C(C)C)C(C)C)Br)Br)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42Br2N2S2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735651 | |
Record name | 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole | |
CAS RN |
1223559-98-5 | |
Record name | 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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